Cas no 2229558-80-7 (1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid)

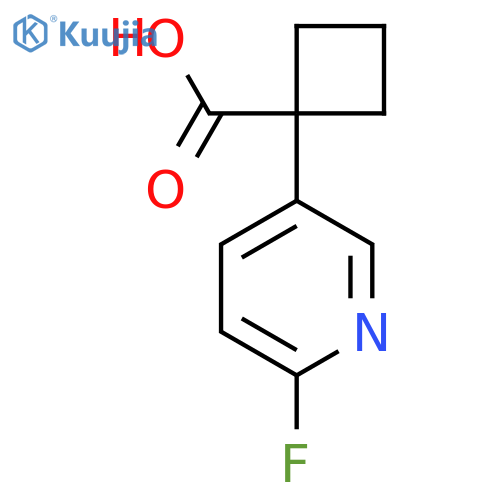

2229558-80-7 structure

商品名:1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid

- EN300-1796935

- 2229558-80-7

-

- インチ: 1S/C10H10FNO2/c11-8-3-2-7(6-12-8)10(9(13)14)4-1-5-10/h2-3,6H,1,4-5H2,(H,13,14)

- InChIKey: JLPALJAYELTMIS-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=C(C=N1)C1(C(=O)O)CCC1

計算された属性

- せいみつぶんしりょう: 195.06955672g/mol

- どういたいしつりょう: 195.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1796935-2.5g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-1.0g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-1796935-0.05g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-1g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-5.0g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-1796935-0.25g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-0.1g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 0.1g |

$1244.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-0.5g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1796935-10.0g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-1796935-10g |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid |

2229558-80-7 | 10g |

$6082.0 | 2023-09-19 |

1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid 関連文献

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

2229558-80-7 (1-(6-fluoropyridin-3-yl)cyclobutane-1-carboxylic acid) 関連製品

- 307-59-5(perfluorododecane)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬